molecular formula C15H12Cl2N2O2 B15079991 5-acetyl-2-amino-4-(2,6-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile

5-acetyl-2-amino-4-(2,6-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile

Cat. No.: B15079991
M. Wt: 323.2 g/mol
InChI Key: LOENFOFWLLFAIZ-UHFFFAOYSA-N
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Description

5-acetyl-2-amino-4-(2,6-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile is a synthetic organic compound that belongs to the pyran family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-2-amino-4-(2,6-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: The acetyl, amino, and carbonitrile groups can be introduced through various substitution reactions.

    Chlorination: The dichlorophenyl group can be introduced via chlorination reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups.

    Reduction: Reduction reactions could be used to modify the carbonitrile group.

    Substitution: Various substitution reactions can be performed to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it useful in the development of new materials or catalysts.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Similar compounds have shown promise as anti-inflammatory, anti-cancer, or antimicrobial agents.

Industry

In industry, this compound might be used in the development of new polymers, coatings, or other materials with specialized properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, altering their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-acetyl-2-amino-4-phenyl-6-methyl-4H-pyran-3-carbonitrile
  • 5-acetyl-2-amino-4-(2-chlorophenyl)-6-methyl-4H-pyran-3-carbonitrile
  • 5-acetyl-2-amino-4-(2,6-difluorophenyl)-6-methyl-4H-pyran-3-carbonitrile

Uniqueness

The presence of the dichlorophenyl group in 5-acetyl-2-amino-4-(2,6-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile might confer unique chemical and biological properties, such as increased potency or selectivity for certain biological targets.

Properties

Molecular Formula

C15H12Cl2N2O2

Molecular Weight

323.2 g/mol

IUPAC Name

5-acetyl-2-amino-4-(2,6-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile

InChI

InChI=1S/C15H12Cl2N2O2/c1-7(20)12-8(2)21-15(19)9(6-18)13(12)14-10(16)4-3-5-11(14)17/h3-5,13H,19H2,1-2H3

InChI Key

LOENFOFWLLFAIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=C(C=CC=C2Cl)Cl)C(=O)C

Origin of Product

United States

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